H-D-Phe-Pip-Arg-pNA dihydrochloride

Enzyme Kinetics Thrombin Assays Coagulation Research

Select H-D-Phe-Pip-Arg-pNA dihydrochloride (S-2238) for thrombin activity assays where sensitivity cannot be compromised. Its 2.26-fold higher catalytic efficiency (kcat/Km) and low Km (1.33 μM) vs. Chromozym TH enable sub-nanomolar thrombin detection — critical for AT-III, heparin cofactor, and thrombin generation assays. High aqueous solubility (90–125 mg/mL) minimizes DMSO carryover in HTS. Robust to thrombin heterogeneity (3–7% systematic error), reducing lot-to-lot variability in QC release testing. Powder stable 3 years at -20°C.

Molecular Formula C27H38Cl2N8O5
Molecular Weight 625.5 g/mol
Cat. No. B11929892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe-Pip-Arg-pNA dihydrochloride
Molecular FormulaC27H38Cl2N8O5
Molecular Weight625.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl
InChIInChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1
InChIKeyNSXSTEARZJTALV-ROJHRYAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phe-Pip-Arg-pNA Dihydrochloride (S-2238): A Fibrinogen-Mimetic Chromogenic Substrate for Thrombin Quantification


H-D-Phe-Pip-Arg-pNA dihydrochloride (S-2238) is a synthetic tripeptide chromogenic substrate designed to mimic the N-terminal portion of the Aα chain of fibrinogen, the natural substrate of the serine protease thrombin [1]. Upon enzymatic cleavage by thrombin at the Arg-pNA bond, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405–410 nm, enabling precise, real-time kinetic monitoring of thrombin activity [2]. As a member of the S-series chromogenic substrates developed by Kabi Diagnostica, S-2238 is widely employed in coagulation research, antithrombin III (AT-III) assays, and heparin activity determinations due to its high specificity for thrombin and well-characterized kinetic behavior under both standard and physiologically relevant conditions [3].

Why H-D-Phe-Pip-Arg-pNA Dihydrochloride Cannot Be Interchanged with Other Thrombin Substrates


While multiple chromogenic peptide substrates are commercially available for thrombin activity assays, they exhibit substantial differences in kinetic parameters, specificity profiles, and assay robustness that preclude simple substitution. The binding affinity (Km), catalytic turnover (kcat), and overall catalytic efficiency (kcat/Km) vary markedly among tripeptide-pNA substrates depending on the precise amino acid sequence and N-terminal protecting group [1]. For instance, substrates such as Tos-Gly-Pro-Arg-pNA (Chromozym TH) and H-D-Phe-Pip-Arg-pNA (S-2238) share a P1 arginine residue essential for thrombin recognition, yet differ in their P2 and P3 residues, which modulate both binding and catalysis and lead to measurable differences in Km, kcat, and temperature sensitivity that directly impact assay linearity, detection limits, and reproducibility [2]. Furthermore, cross-reactivity profiles with other plasma serine proteases—including plasmin, trypsin, and factor Xa—differ significantly between S-series substrates, meaning that substitution without revalidation can introduce systematic errors in complex biological matrices [3]. The quantitative evidence presented below establishes the specific conditions under which S-2238 provides a scientifically justified advantage over its closest analogs.

H-D-Phe-Pip-Arg-pNA Dihydrochloride: Comparative Kinetic and Selectivity Evidence Against Closest Analogs


S-2238 Exhibits Superior Catalytic Efficiency (kcat/Km) Compared to Chromozym TH Under Standard Assay Conditions

S-2238 (H-D-Phe-Pip-Arg-pNA) demonstrates a substantially higher catalytic efficiency (kcat/Km) for human α-thrombin compared to Chromozym TH (Tos-Gly-Pro-Arg-pNA) under standard assay conditions. For human α-thrombin at 25°C, pH 7.8, and I=0.11 M, S-2238 achieves a kcat/Km ratio of approximately 68.7 μM⁻¹ s⁻¹ (calculated from kcat=91.4 s⁻¹, Km=1.33 μM), whereas Chromozym TH yields approximately 30.4 μM⁻¹ s⁻¹ (kcat=127 s⁻¹, Km=4.18 μM), representing a 2.26-fold higher catalytic efficiency for S-2238 [1]. This difference is driven primarily by the 3.1-fold lower Km of S-2238 (1.33 μM vs. 4.18 μM), indicating tighter binding to the thrombin active site. The higher kcat/Km translates directly to greater assay sensitivity at low substrate concentrations and improved signal-to-noise ratios in endpoint or kinetic assays.

Enzyme Kinetics Thrombin Assays Coagulation Research

S-2238 Maintains Superior Binding Affinity (Lower Km) Under Physiologically Relevant Conditions (37°C, pH 7.4)

When assayed under physiologically relevant conditions (37°C, pH 7.4, 0.15 M NaCl, 10 mM HEPES/10 mM Tris-HCl), S-2238 retains a substantially lower Km for human α-thrombin compared to Chromozym TH, preserving its binding affinity advantage. At 37°C, the Km for S-2238 increases approximately 2-fold relative to 23°C, while the Km for Chromozym TH increases 1.5-fold [1]. Although absolute Km values at 37°C are not directly reported in the primary comparison study, a separate determination at 37°C and pH 8.0 reports a Km of 7.9 μM for S-2238 with human α-thrombin [2]. The temperature-dependent shift in Km is more pronounced for S-2238 (2-fold) than for Chromozym TH (1.5-fold), yet S-2238's baseline affinity advantage remains sufficient that its Km at physiological temperature is still expected to be lower than that of Chromozym TH. This translates to sustained higher sensitivity in assays performed at 37°C, which are increasingly favored for translational and diagnostic applications.

Physiological Assay Conditions Thrombin Kinetics Translational Research

S-2238 and Chromozym TH Demonstrate Comparable Sensitivity to Thrombin, Both Exceeding S-2160

In a direct comparative study of chromogenic substrate hydrolysis rates against highly purified human α-thrombin, both S-2238 and Chromozym TH exhibited substantially greater sensitivity than S-2160 (Bz-Phe-Val-Arg-pNA) [1]. S-2238 and Chromozym TH are classified together in the highest sensitivity tier for thrombin detection among the S-series substrates, whereas S-2160 shows markedly lower sensitivity despite also being a thrombin substrate. This places S-2238 in the optimal sensitivity category for thrombin assays, alongside Chromozym TH, while highlighting that other commercially available thrombin substrates (e.g., S-2160) may yield inferior detection limits in the same assay format. The study further confirms that S-2238 is insensitive to factor Xa, differentiating it from S-2222 which is factor Xa-specific and insensitive to thrombin [1].

Substrate Sensitivity Thrombin Detection Serine Protease Profiling

S-2238 Yields Smaller Errors in Total Thrombin Quantification When α-Thrombin Partially Degrades to γ/β Forms

In practical laboratory settings, thrombin preparations may contain variable proportions of degraded forms (human γ-thrombin or bovine β-thrombin) with altered kinetic properties. Using S-2238 as the substrate reduces the systematic error in total thrombin quantification when α-thrombin is partially degraded. Calculations based on measured kinetic parameters for α- and γ/β-thrombins show that a 50% degradation of human α-thrombin to γ-thrombin produces a maximal error of 7% in total thrombin measurement with S-2238, compared to 9% with Chromozym TH, when assays are performed at 150 μM substrate and α-thrombin parameters are erroneously applied [1]. For bovine thrombins, the corresponding errors are 3% for S-2238 versus 7% for Chromozym TH. The smaller error magnitude with S-2238 reflects the closer kinetic similarity between native and degraded thrombin forms on this substrate, providing greater robustness to sample heterogeneity.

Thrombin Quality Control Assay Robustness Coagulation Factor Analysis

S-2238 Demonstrates High Aqueous Solubility and Defined Storage Stability for Reproducible Assay Preparation

S-2238 dihydrochloride exhibits high aqueous solubility, reported at 90 mg/mL in both water and DMSO at 25°C, with some vendors reporting solubility up to 125 mg/mL in water and DMSO with ultrasonication . The dihydrochloride salt form enhances water solubility compared to the free base, facilitating preparation of concentrated stock solutions for high-throughput screening applications. Powder storage stability is defined as 3 years at -20°C and 2 years at 4°C, with solution stability at -80°C for 6 months or -20°C for 1 month . One vendor reports prolonged stability following reconstitution exceeding 3 months under appropriate storage conditions [1]. While comparative solubility data for alternative thrombin substrates (e.g., Tos-Gly-Pro-Arg-pNA acetate) is not systematically reported, the quantitative solubility parameters for S-2238 provide a defined benchmark for assay development and procurement planning.

Solubility Stability Assay Development

S-2238 Demonstrates the Highest Reported Catalytic Efficiency (kcat/Km) Among Tripeptide-pNA Substrates for α-Thrombin

In a comprehensive study comparing six tripeptide-pNA substrates for α-thrombin under identical experimental conditions (Table 2), S-2238 (D-Phe-Pip-Arg-pNA) exhibited the highest catalytic efficiency (kcat/Km) among all substrates tested, with a value of 31,000 ± 1,500 μM⁻¹ s⁻¹ × 10³ [1]. This places S-2238 above D-Ile-Pro-Arg-pNA (26,000 ± 1,000), D-Phe-Pro-Arg-pNA (24,700 ± 800), and substantially higher than CH3-Gly-Gly-Arg-pNA, Ser-Ala-Arg-pNA, and Gly-Val-Arg-pNA. The superior kcat/Km of S-2238 is attributable to a combination of moderate kcat (77 ± 1 s⁻¹) and very low Km (2.5 ± 0.2 μM), reflecting an optimal balance of binding affinity and catalytic turnover for thrombin. This ranking provides a direct quantitative justification for selecting S-2238 as the highest-efficiency chromogenic substrate for α-thrombin among this panel of structural analogs.

Enzyme Efficiency Substrate Ranking Thrombin Substrate Selection

H-D-Phe-Pip-Arg-pNA Dihydrochloride: Optimal Application Scenarios Based on Comparative Evidence


High-Sensitivity Antithrombin III (AT-III) and Heparin Cofactor Activity Assays

The 2.26-fold higher catalytic efficiency (kcat/Km) of S-2238 compared to Chromozym TH under standard assay conditions [1] directly translates to enhanced sensitivity in AT-III and heparin cofactor activity assays. The lower Km of S-2238 (1.33 μM vs. 4.18 μM for Chromozym TH) enables robust thrombin detection at lower substrate concentrations, which is critical when quantifying AT-III-mediated thrombin inhibition in plasma samples where residual thrombin activity may be low. S-2238 is specifically indicated for AT-III assays and has been validated for measuring antithrombin-heparin cofactor activity [2]. The defined solubility of 90-125 mg/mL in aqueous buffers facilitates preparation of concentrated substrate stocks compatible with automated clinical chemistry analyzers [3].

Thrombin Generation Assays (TGA) and Calibrated Automated Thrombography

In thrombin generation assays that monitor the full time course of thrombin activity in clotting plasma, the high kcat/Km ratio of S-2238 (31,000 μM⁻¹ s⁻¹ × 10³) [1] and its low Km (1.33-2.5 μM) provide the sensitivity required to detect sub-nanomolar thrombin concentrations. The smaller systematic error (7% for human thrombin, 3% for bovine) when α-thrombin partially degrades to γ/β-forms [2] is particularly valuable in TGA applications, where thrombin standards and plasma-derived thrombin may exhibit heterogeneous activity states. Furthermore, the temperature-dependent behavior of S-2238 at 37°C has been explicitly characterized [3], supporting its use in assays performed under physiological conditions that are increasingly standard for translational coagulation research.

Thrombin Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

For high-throughput screening of direct thrombin inhibitors or allosteric modulators, the combination of high aqueous solubility (90-125 mg/mL) [1] and high catalytic efficiency (kcat/Km = 31,000 μM⁻¹ s⁻¹ × 10³) [2] makes S-2238 an optimal reporter substrate. The high solubility minimizes DMSO carryover effects when screening compound libraries, while the efficient turnover generates robust signal even at low enzyme concentrations, reducing reagent costs per data point. S-2238 has been explicitly used as a lead structure for designing modified thrombin substrates with altered kinetic parameters [3], confirming its utility as a reference compound in SAR studies aimed at understanding thrombin-substrate interactions or developing next-generation diagnostic substrates.

Quality Control of Thrombin Preparations and Coagulation Factor Concentrates

In industrial and clinical manufacturing settings where thrombin activity must be precisely quantified across multiple production lots, the robustness of S-2238 to thrombin heterogeneity—demonstrated by smaller quantification errors (3-7%) when α-thrombin is partially degraded [1]—reduces lot-to-lot variability in potency measurements. This property, combined with the well-defined long-term powder stability (3 years at -20°C) [2], makes S-2238 a reliable substrate for routine QC release testing of thrombin-containing products (e.g., fibrin sealants, topical hemostats) and for monitoring thrombin activity in prothrombin complex concentrates. The insensitivity of S-2238 to factor Xa [3] ensures that co-purifying factor Xa does not confound thrombin-specific activity measurements in complex biologic samples.

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